Enantiopurity vs. Racemate: A Fundamental Binary Distinction
The single most critical differentiator between (S)-N-methyl-2-morpholinemethanamine (CAS 754944-36-0) and its racemic analog (CAS 122894-45-5) is the absolute stereochemistry. The (S)-enantiomer provides a defined (2S) configuration, whereas the racemate is a 1:1 mixture of (2S) and (2R) forms . This is not a property that can be recovered post-synthesis without significant cost and effort.
| Evidence Dimension | Stereochemical purity and identity |
|---|---|
| Target Compound Data | 100% of molecules have the (2S) absolute configuration. |
| Comparator Or Baseline | CAS 122894-45-5: 50% (2S) / 50% (2R) racemic mixture. |
| Quantified Difference | A 2-fold increase in yield of the active enantiomer for any subsequent reaction, and complete elimination of the opposite enantiomer as a contaminant. |
| Conditions | Inherent molecular property, applicable to all synthesis and assay conditions. |
Why This Matters
The use of the (S)-enantiomer over the racemate doubles the effective yield of downstream chiral products and eliminates the need for costly and often inefficient chiral resolution steps or chiral chromatography, especially critical when scaling from discovery to preclinical supply.
